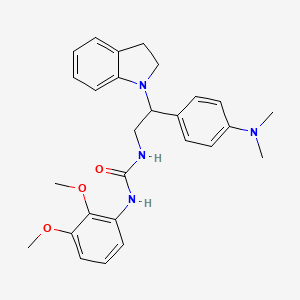

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3/c1-30(2)21-14-12-20(13-15-21)24(31-17-16-19-8-5-6-10-23(19)31)18-28-27(32)29-22-9-7-11-25(33-3)26(22)34-4/h5-15,24H,16-18H2,1-4H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXLJHXYAOMVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

DMU is characterized by its complex structure, which includes:

- A urea moiety that contributes to its biological activity.

- Two aromatic rings : one containing dimethoxy groups and the other featuring a dimethylamino group.

- An indolin-1-yl ethyl side chain that enhances its interaction with biological targets.

The molecular formula for DMU is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer properties of DMU:

- Mechanism of Action : DMU has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic cascades .

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that DMU effectively inhibits cell proliferation. IC50 values were reported in the micromolar range, indicating significant potency .

- In Vivo Efficacy : Animal models treated with DMU exhibited reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues .

Antimicrobial Activity

DMU also displays antimicrobial properties:

- Bacterial Inhibition : Research indicates that DMU exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL .

- Fungal Activity : Preliminary studies suggest that DMU has antifungal activity against Candida species, with an MIC of 64 µg/mL .

Neuroprotective Effects

Emerging evidence suggests that DMU may possess neuroprotective properties:

- Oxidative Stress Reduction : In neuronal cell cultures, DMU treatment resulted in decreased levels of reactive oxygen species (ROS), indicating a potential role in mitigating oxidative stress .

- Cognitive Function Improvement : In animal models of neurodegeneration, administration of DMU improved cognitive functions as assessed by behavioral tests .

Table 1: Summary of Biological Activities of DMU

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | |

| Anticancer | HeLa (Cervical Cancer) | ~12 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antifungal | Candida spp. | 64 µg/mL | |

| Neuroprotection | Neuronal Cell Cultures | N/A |

Table 2: Case Studies Involving DMU

| Case Study Title | Findings Summary | Reference |

|---|---|---|

| DMU Induces Apoptosis in Cancer Cells | Demonstrated activation of caspases and mitochondrial disruption in MCF-7 cells. | |

| Neuroprotective Effects in Rodents | Improved cognitive function and reduced oxidative stress markers in treated models. |

Comparison with Similar Compounds

: 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea

- Key Differences: The target compound features 2,3-dimethoxyphenyl and 4-(dimethylamino)phenyl groups, whereas ’s analogue has a 3-chlorophenyl group (electron-withdrawing) and 4-ethylphenyl substituent. includes a pyrimidinylamino moiety, absent in the target compound, which may enhance hydrogen-bonding capacity .

- The pyrimidine ring in could confer stronger binding to nucleotide-binding domains (e.g., kinases) compared to the indolin-1-yl group in the target compound.

: (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

- Key Differences :

- Impact: The trifluoromethoxy group enhances metabolic stability but may reduce solubility compared to dimethylamino groups.

: 1-(2-Methyl-1H-indol-3-yl)-2(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline

- The target compound’s indolin-1-yl group is structurally distinct from the indol-3-yl moiety here.

- Impact: The tetrahydroisoquinoline system in provides a planar aromatic system, contrasting with the partially saturated indolin-1-yl group in the target compound. This difference may influence binding to flat vs. pocket-like active sites .

: 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

- Key Differences :

- The dimethylphenyl group in may reduce steric hindrance compared to the bulkier dimethoxyphenyl group in the target compound.

Comparative Data Table

Key Research Findings

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy, dimethylamino) in the target compound may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing groups (e.g., chloro in ) . The dimethylamino group in the target compound could improve solubility and blood-brain barrier penetration relative to trifluoromethoxy groups in .

Heterocyclic Systems: Indoline (target) vs. benzodiazepine (): The indoline’s partial saturation may balance rigidity and flexibility, whereas benzodiazepine’s fused ring system favors interactions with CNS targets .

Synthetic Accessibility :

- The target compound’s indolin-1-yl ethyl chain may require multi-step synthesis, contrasting with ’s one-pot imidazolidin-2-ylidene formation via condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.